3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
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Description
3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a useful research compound. Its molecular formula is C14H13Cl2N5O4S and its molecular weight is 418.25. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level, including changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body . .
Properties
IUPAC Name |
3-[4-amino-3-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O4S/c15-7-2-1-3-8(12(7)16)18-10(22)6-26-14-20-19-9(4-5-11(23)24)13(25)21(14)17/h1-3H,4-6,17H2,(H,18,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJXSTWAYYLME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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